molecular formula C15H11ClO2 B11856908 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one CAS No. 77605-68-6

7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one

Cat. No.: B11856908
CAS No.: 77605-68-6
M. Wt: 258.70 g/mol
InChI Key: FKCTUVAFEHPFRY-UHFFFAOYSA-N
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Description

7-Chloro-1-phenylisochroman-3-one is a heterocyclic compound that belongs to the class of isochromanones. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 1st position of the isochroman-3-one skeleton. Isochromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenylisochroman-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(7-chloro-1-phenylisochroman-3-yl)acetic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-1-phenylisochroman-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenylisochroman-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

7-Chloro-1-phenylisochroman-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. It also interacts with DNA and RNA, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key signaling proteins involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-phenylisochroman-4-one
  • 7-Chloro-1-phenylisochroman-2-one
  • 7-Chloro-1-phenylisochroman-3-ol

Uniqueness

Compared to its analogs, 7-Chloro-1-phenylisochroman-3-one exhibits unique biological activities due to the specific positioning of the chlorine atom and the phenyl group. This structural arrangement enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

77605-68-6

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

7-chloro-1-phenyl-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C15H11ClO2/c16-12-7-6-11-8-14(17)18-15(13(11)9-12)10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

FKCTUVAFEHPFRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3

Origin of Product

United States

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